2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE
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Overview
Description
2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a unique structure with two benzimidazole rings connected by a sulfanyl (thioether) linkage, and it is further substituted with methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Benzimidazole Rings: The benzimidazole rings can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thioether Linkage Formation: The sulfanyl linkage is introduced by reacting the benzimidazole derivative with a suitable thiol or sulfide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts like Lewis acids to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to prevent decomposition of intermediates and ensure complete reactions.
Chemical Reactions Analysis
Types of Reactions
2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to yield the corresponding thiol derivative.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Methylating Agents: Methyl iodide, dimethyl sulfate.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Benzimidazoles: Formed through electrophilic substitution.
Scientific Research Applications
2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, antiviral, and anticancer properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Material Science: Explored for its electronic properties and potential use in organic semiconductors.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of antimicrobial and anticancer research.
DNA Intercalation: The planar structure of the benzimidazole rings allows the compound to intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction Pathways: The compound may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Mercaptobenzimidazole: Contains a thiol group instead of a sulfanyl linkage.
5,6-Dimethylbenzimidazole: Lacks the sulfanyl linkage and additional benzimidazole ring.
Uniqueness
2-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE is unique due to its dual benzimidazole structure connected by a sulfanyl linkage, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile scaffold in drug design and material science.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S/c1-10-7-14-15(8-11(10)2)21-17(20-14)22-9-16-18-12-5-3-4-6-13(12)19-16/h3-8H,9H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCIFSSQWAVZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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